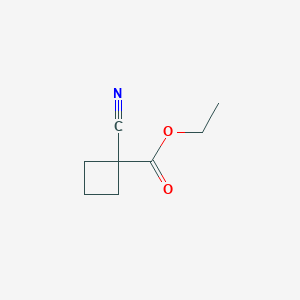

Ethyl 1-cyanocyclobutanecarboxylate

Beschreibung

Contextualization within Cyclobutane (B1203170) Ring Chemistry and Medium-Ring Systems

The chemistry of cyclobutane derivatives is largely dictated by the inherent ring strain of the four-membered carbocycle. This strain, a result of both angle and torsional effects, makes cyclobutanes reactive intermediates that can undergo a variety of transformations. acs.org Unlike more stable five- and six-membered rings, the cyclobutane ring is prone to reactions such as ring-opening, ring-enlargement, and ring-contraction. acs.org These transformations release the stored energy within the strained ring, providing a thermodynamic driving force for these reactions.

Ethyl 1-cyanocyclobutanecarboxylate, as a substituted cyclobutane, embodies these characteristics. The presence of both a nitrile and an ester group on the same carbon atom (a quaternary center) makes it a highly functionalized and reactive building block. The strategic placement of these functional groups allows for a diverse range of subsequent chemical modifications.

A particularly significant application of cyclobutane chemistry is in the synthesis of medium-sized rings (8-12 membered rings). Direct cyclization to form these rings is often challenging due to unfavorable transannular interactions and entropic factors. nih.gov Ring expansion strategies, starting from smaller, strained rings like cyclobutane, provide a powerful alternative to overcome these hurdles. nih.gov Appropriately substituted cyclobutanes can be induced to undergo ring expansion, providing a pathway to these otherwise difficult-to-access molecular architectures. benthamscience.comchemistrysteps.com This makes compounds like this compound potential precursors in the synthesis of medicinally important medium-sized ring systems. nih.gov

Significance as a Versatile Synthetic Building Block in Organic Chemistry

The utility of this compound as a synthetic building block stems from the reactivity of its functional groups and the strained nature of its cyclobutane core. Small ring systems, in general, are crucial in chemical synthesis, serving as foundational scaffolds for a wide array of molecular architectures and pharmacologically active compounds. researchgate.net The unique structural features of cyclobutanes, particularly their inherent ring strain, allow them to act as versatile synthetic intermediates. researchgate.net

This compound is a prime example of a versatile molecular building block. researchgate.net Its structure allows for diverse chemical transformations, including ring expansions and ring-opening processes, which are critical for the construction of complex molecular structures. researchgate.net For instance, the nitrile and ester groups can be hydrolyzed, reduced, or reacted with various nucleophiles and electrophiles to introduce new functionalities. The cyclobutane ring itself can be cleaved under specific conditions to yield linear chains with defined stereochemistry, or expanded to form larger rings.

A concrete application of its versatility is in the synthesis of spirocyclic compounds. Spirocycles, which contain two rings connected by a single common atom, are important structural motifs in many natural products and pharmaceutical agents. This compound has been used as a starting material in the multi-step synthesis of spirocyclic oxindole analogues, which are of interest in medicinal chemistry. mdpi.com Furthermore, its role as a precursor is highlighted in a patented synthesis for a complex spiro[cyclobutane-1,7'-pyrimido[4,5-b] acs.orgbenthamscience.comdiazepine] derivative, demonstrating its utility in constructing intricate heterocyclic systems. chemicalbook.com

Historical Development and Early Synthetic Efforts

While the first synthesis of cyclobutane itself was reported in 1907, the use of cyclobutane derivatives as synthetic intermediates became more widespread in the last few decades of the 20th century. acs.orgnih.gov The development of synthetic methods to construct the cyclobutane ring was a critical step in unlocking their potential.

The synthesis of this compound is conceptually related to well-established reactions in organic chemistry. One of the primary methods for its synthesis involves the reaction of ethyl cyanoacetate (B8463686) with 1,3-dibromopropane (B121459) in the presence of a base like sodium ethoxide. chemicalbook.com This reaction is an example of a dialkylation of an active methylene (B1212753) compound to form a cyclic structure.

This type of intramolecular cyclization of a dinitrile or a related compound is known as the Thorpe-Ziegler reaction. wikipedia.orgbuchler-gmbh.com Discovered by Jocelyn Field Thorpe and later developed by Karl Ziegler, this reaction is a powerful method for forming rings, particularly five- to eight-membered rings and large rings. wikipedia.orgchem-station.com The reaction proceeds through the base-catalyzed self-condensation of aliphatic nitriles to form enamines. wikipedia.org While the synthesis of this compound from ethyl cyanoacetate and 1,3-dibromopropane is not a classic Thorpe-Ziegler reaction (as it involves a cyanoester and a dihalide), it shares the fundamental principle of using a carbanion derived from a nitrile-containing compound to effect a ring-forming alkylation. The development of such condensation and cyclization reactions by chemists like Thorpe and Ziegler in the early 20th century laid the foundational chemical principles that enable the efficient synthesis of cyclic molecules like this compound today. wikipedia.org

Structure

2D Structure

Eigenschaften

IUPAC Name |

ethyl 1-cyanocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-11-7(10)8(6-9)4-3-5-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAQDMAYKQBDLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00298268 | |

| Record name | ethyl 1-cyanocyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28246-87-9 | |

| Record name | 28246-87-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 1-cyanocyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-cyanocyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl 1 Cyanocyclobutanecarboxylate

Cyclopropanation-Based Approaches

A plausible, albeit not widely documented for this specific molecule, conceptual pathway to Ethyl 1-cyanocyclobutanecarboxylate involves the initial formation of a cyclopropane ring followed by a subsequent ring expansion. This strategy leverages the inherent ring strain of cyclopropanes to drive the formation of the more stable cyclobutane (B1203170) system.

Elucidation of Reaction Pathways Involving Ethyl Acrylate and Diazomethane

A hypothetical reaction pathway commences with the cyclopropanation of ethyl acrylate using diazomethane. This reaction, typically catalyzed by a transition metal such as palladium or copper, would yield ethyl 1-cyanocyclopropanecarboxylate. The mechanism involves the formation of a carbene from diazomethane, which then adds across the double bond of ethyl acrylate.

Following the formation of the cyclopropane intermediate, a ring-expansion reaction would be necessary to form the desired cyclobutane ring. This could potentially be achieved by introducing a nucleophile that attacks the cyclopropane ring, leading to ring opening and subsequent re-closure to the four-membered ring. However, direct literature detailing this specific transformation for this compound is scarce.

Optimization of Reaction Conditions for Enhanced Yields and Purity

For the initial cyclopropanation step, optimization of reaction conditions is critical for maximizing the yield and purity of the cyclopropane intermediate. Key parameters to consider include the choice of catalyst, solvent, temperature, and the rate of addition of diazomethane.

| Parameter | Condition | Effect on Yield and Purity |

| Catalyst | Palladium(II) acetate, Copper(I) triflate | Influences carbene transfer efficiency and stereoselectivity. |

| Solvent | Dichloromethane, Diethyl ether | Affects solubility of reactants and stability of the carbene. |

| Temperature | 0 °C to room temperature | Controls the rate of reaction and minimizes side reactions. |

| Diazomethane Addition | Slow, controlled addition | Prevents polymerization and uncontrolled decomposition. |

For the subsequent ring-expansion, reaction conditions would depend heavily on the chosen methodology, which remains speculative for this specific transformation.

Comparative Analysis of Industrial Scalability and Efficiency

The industrial scalability of a cyclopropanation-based approach using diazomethane faces significant challenges. Diazomethane is a highly toxic and explosive reagent, making its large-scale use hazardous and requiring specialized equipment and handling procedures. This inherent risk significantly impacts the cost and feasibility of industrial production.

Cyanoacetylation Strategies

A more practical and well-documented approach to the synthesis of this compound involves the use of ethyl cyanoacetate (B8463686) as a key building block. This method can be broadly categorized as a cyanoacetylation strategy, where the cyanoacetyl group is incorporated and then cyclized.

Mechanistic Studies of Reactions with Ethyl Acrylate and Cyanoacetyl Chloride

While a direct reaction between ethyl acrylate and cyanoacetyl chloride is not the standard method, a more established route involves the reaction of ethyl cyanoacetate with 1,3-dibromopropane (B121459) in the presence of a base. This reaction proceeds via a tandem alkylation-cyclization mechanism.

First, a base, such as sodium ethoxide, deprotonates the acidic α-carbon of ethyl cyanoacetate to form a carbanion. This nucleophilic carbanion then attacks one of the electrophilic carbon atoms of 1,3-dibromopropane in an SN2 reaction, forming an intermediate. The second equivalent of base then deprotonates the same carbon, which subsequently undergoes an intramolecular SN2 reaction, displacing the second bromide and forming the cyclobutane ring.

Dieckmann Condensation and Related Intramolecular Cyclization Pathways

The synthesis of the cyclobutane ring system, a structural motif present in numerous biologically active compounds and natural products, often employs intramolecular cyclization strategies. While the Dieckmann condensation is a classic method for forming five- and six-membered rings via the intramolecular reaction of a diester, the synthesis of four-membered rings like this compound involves a related pathway, often referred to as the Thorpe-Ziegler reaction. This approach utilizes a dinitrile or a cyano-ester as the starting material. The high acidity of the α-proton to the nitrile group facilitates the cyclization process.

Detailed Investigation of Synthesis from Ethyl Cyanoacetate and 1,3-Dibromopropane

A primary and effective method for synthesizing this compound is through the reaction of ethyl cyanoacetate with 1,3-dibromopropane in the presence of a strong base. This process occurs via a sequential double alkylation followed by an intramolecular cyclization.

The reaction is typically initiated by adding ethyl cyanoacetate to a solution of sodium ethoxide in ethanol. The ethoxide acts as a base, deprotonating the α-carbon of the ethyl cyanoacetate to form a resonance-stabilized enolate. This nucleophilic enolate then reacts with 1,3-dibromopropane in the first alkylation step (SN2 reaction), substituting one of the bromine atoms. A second equivalent of the base then deprotonates the α-carbon of the newly formed intermediate, generating another enolate. This sets the stage for the crucial intramolecular cyclization step. The nucleophilic carbon attacks the carbon bearing the second bromine atom, displacing it and forming the four-membered cyclobutane ring.

In a documented procedure, sodium ethoxide in ethanol serves as the base and solvent. chemicalbook.com Ethyl cyanoacetate is added, followed by 1,3-dibromopropane. The mixture is heated under reflux for approximately three hours to ensure the completion of the reaction. chemicalbook.com Following the reaction, a standard workup procedure involving concentration, dilution with ethyl acetate, and washing with sodium bicarbonate and brine is performed to isolate the product. This method has been shown to produce this compound in good yield, with one study reporting a 74% yield of the target compound as a red liquid. chemicalbook.com

Evaluation of Reagent Stoichiometry and Solvent Effects

The stoichiometry of the reagents is a critical factor influencing the yield and purity of the final product. In the synthesis from ethyl cyanoacetate and 1,3-dibromopropane, a molar excess of the base, sodium ethoxide, is generally used.

A representative stoichiometry is detailed in the table below:

| Reagent | Moles | Molar Ratio (approx.) | Purpose |

| 1,3-Dibromopropane | 10.0 mmol | 1.0 | Limiting Reagent |

| Ethyl Cyanoacetate | 10.5 mmol | 1.05 | Nucleophile |

| Sodium Ethoxide | 15.5 mmol | 1.55 | Base |

Data sourced from ChemicalBook synthesis procedure. chemicalbook.com

The slight excess of ethyl cyanoacetate ensures that the limiting reagent, 1,3-dibromopropane, is fully consumed. A more significant excess of the base (sodium ethoxide) is crucial for two reasons. First, it ensures the complete and rapid deprotonation of the ethyl cyanoacetate in the initial step. Second, it drives the equilibrium of the subsequent deprotonation and intramolecular cyclization steps forward, maximizing the formation of the cyclobutane ring. Insufficient base could lead to incomplete reaction and the formation of undesired side products, such as the mono-alkylated intermediate.

The choice of solvent also plays a pivotal role. Ethanol is a common solvent for this reaction, primarily because it is the conjugate acid of the ethoxide base, preventing unwanted transesterification reactions. chemicalbook.com The polarity of ethanol is sufficient to dissolve the reactants and intermediates, facilitating the reaction. The boiling point of ethanol allows the reaction to be conducted at a reflux temperature that provides the necessary activation energy for the cyclization without causing significant degradation of the reactants or product. chemicalbook.com

Exploration of Novel and Green Synthetic Routes

In line with the growing emphasis on sustainable chemical manufacturing, research efforts are being directed towards developing more environmentally friendly and efficient syntheses for important chemical intermediates like this compound.

Environmentally Sustainable Production Processes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, this can be approached by considering alternative solvents, improving energy efficiency, and utilizing renewable resources.

One promising area is the replacement of traditional volatile organic solvents (VOCs) like ethanol with "green" solvents. Ethyl lactate, a bio-based and biodegradable solvent, has emerged as a viable alternative for various organic reactions. researchgate.net Its effectiveness as a reaction medium, coupled with its environmentally benign profile, makes it a strong candidate for future process development. researchgate.net The use of such solvents can significantly reduce the environmental footprint associated with solvent production and disposal. researchgate.net

Catalyst Development for Improved Selectivity and Efficiency

While strong bases like sodium ethoxide are effective, their use in stoichiometric amounts can complicate product purification, as it requires neutralization and washing steps that generate waste. The development of advanced catalytic systems offers a path to improved efficiency and selectivity.

A significant advancement would be the development of a heterogeneous solid base catalyst. Such catalysts can be easily separated from the reaction mixture by simple filtration, simplifying the workup process and allowing for catalyst recycling. For example, alumina-supported potassium (Al2O3-OK) has been shown to be an effective solid base for related condensation reactions. lookchem.com Developing a similar robust, reusable solid base for the cyclization reaction could dramatically improve the process economics and reduce waste generation. These catalysts could potentially offer higher selectivity, minimizing the formation of polymeric or other side products.

Another avenue of exploration is the use of phase-transfer catalysis (PTC). In a biphasic system (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst can shuttle the hydroxide or alkoxide ion into the organic phase to effect the deprotonation of ethyl cyanoacetate. This can allow the reaction to proceed under milder conditions, potentially increasing the yield and selectivity while avoiding the need for anhydrous solvents and expensive metal alkoxides. The continuous improvement of catalytic systems is essential for creating more efficient, selective, and sustainable methods for the synthesis of this compound.

Mechanistic Investigations of Chemical Transformations Involving Ethyl 1 Cyanocyclobutanecarboxylate

Reactivity in Polymerization Processes

The presence of both a nitrile and an ester group, which are strong electron-withdrawing groups, suggests that ethyl 1-cyanocyclobutanecarboxylate could be a suitable monomer for anionic polymerization. Anionic polymerization is a form of chain-growth polymerization initiated by anions, and it is particularly effective for monomers with electron-deficient vinyl groups or strained rings containing electron-withdrawing substituents.

Anionic ring-opening polymerization (AROP) is a powerful technique for the synthesis of a variety of polymers. The driving force for the polymerization of cyclic monomers is often the relief of ring strain. Cyclobutane (B1203170) possesses a significant ring strain of approximately 26.3 kcal/mol, which, while less than that of cyclopropane (27.6 kcal/mol), is substantial enough to favor ring-opening reactions pearson.comlibretexts.org. The electron-withdrawing cyano and ester groups at the C1 position are expected to facilitate nucleophilic attack and subsequent ring opening.

However, studies on the anionic polymerization of cyclobutane derivatives are less common compared to their cyclopropane counterparts. The polymerization of cyclobutanes can be initiated through radical, anionic, or cationic mechanisms, depending on the substituents on the ring nih.gov. For cyclobutanes bearing electron-withdrawing groups, anionic ROP is the most probable pathway nih.gov.

Despite the thermodynamic driving force, the anionic polymerization of this compound is anticipated to have certain limitations. The steric hindrance around the quaternary carbon atom bearing the cyano and ester groups could impede the approach of the initiator and the propagating chain end, potentially leading to slower polymerization rates or lower polymer molecular weights compared to less substituted monomers. Furthermore, the stability of the propagating carbanion is a critical factor. The negative charge generated upon ring opening would be stabilized by the adjacent cyano and ester groups through resonance and inductive effects. However, this stabilization can also lead to a less reactive propagating species, which might struggle to efficiently attack another monomer molecule.

The choice of initiator is crucial in anionic polymerization as it can significantly influence the polymerization process and lead to side reactions. Common initiators for anionic polymerization include organometallic compounds (e.g., alkyllithiums) and strong anions. For monomers containing sensitive functional groups like esters, less basic and more sterically hindered initiators are often preferred to minimize side reactions.

A significant side reaction in the anionic polymerization of monomers containing ester groups is the nucleophilic attack of the initiator or the propagating carbanion on the carbonyl carbon of the ester group libretexts.org. This can lead to the formation of a ketone and an alkoxide, effectively terminating the polymer chain. For instance, in the context of this compound, an initiator like butyllithium could attack the ester carbonyl, leading to chain termination.

The use of softer nucleophiles, such as thiophenolate, has been explored in the anionic polymerization of related monomers. Thiophenolates are known to be effective initiators for the polymerization of monomers susceptible to nucleophilic attack nih.govacs.orgacs.orgresearchgate.net. In the case of this compound, a thiophenolate initiator would attack the cyclobutane ring to initiate polymerization. However, the possibility of the thiophenolate attacking the ester carbonyl, although less likely than with harder nucleophiles, cannot be entirely ruled out, especially at higher temperatures. This would lead to the formation of a thioester and the ethoxide anion, which could then initiate polymerization, leading to a more complex polymer structure.

Another potential side reaction involves the abstraction of a proton from the α-position to the ester or nitrile group on the polymer backbone by the initiator or the propagating carbanion. This would result in chain transfer and a broadening of the molecular weight distribution of the resulting polymer.

A comparative analysis with the more extensively studied alkyl 1-cyanocyclopropanecarboxylates provides valuable insights into the expected polymerization behavior of this compound. Cyclopropane derivatives are generally more reactive in ring-opening reactions than their cyclobutane counterparts due to higher ring strain pearson.comquora.comdoubtnut.com. The C-C bonds in cyclopropane are weaker and the bond angles (60°) deviate more significantly from the ideal tetrahedral angle (109.5°) compared to cyclobutane (90°) libretexts.orgpharmaguideline.com.

Studies on the anionic ring-opening polymerization of ethyl 1-cyanocyclopropanecarboxylate have demonstrated its polymerizability. The higher ring strain in the cyclopropane monomer provides a greater thermodynamic driving force for polymerization. Consequently, one would expect the polymerization of ethyl 1-cyanocyclopropanecarboxylate to proceed more readily and potentially yield polymers with higher molecular weights under similar conditions compared to its cyclobutane analog.

The lower reactivity of the cyclobutane ring might necessitate more forcing reaction conditions (e.g., higher temperatures or more reactive initiators) to achieve efficient polymerization. However, such conditions could also exacerbate the side reactions discussed in the previous section, leading to a narrower processing window for the successful polymerization of this compound.

| Feature | Alkyl 1-Cyanocyclopropanecarboxylates | This compound (Expected) |

| Ring Strain | Higher (approx. 27.6 kcal/mol) | Lower (approx. 26.3 kcal/mol) |

| Reactivity in AROP | More reactive | Less reactive |

| Thermodynamic Driving Force | Greater | Lesser |

| Susceptibility to Side Reactions | Prone to ester attack | Similarly prone, potentially exacerbated by harsher conditions |

| Polymerization Conditions | Milder conditions may suffice | May require more forcing conditions |

Role as an Electrophilic Reagent in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The inherent ring strain and the presence of electron-withdrawing groups make this compound an excellent electrophile. The cyclobutane ring can be opened by a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity makes it a potentially useful building block in organic synthesis.

Donor-acceptor (D-A) cyclobutanes, which have both electron-donating and electron-accepting substituents, are known to undergo ring-opening reactions with various nucleophiles acs.orgchemistryviews.orgnih.gov. While this compound lacks an explicit donor group, the strained C-C bonds can act as a latent donor, and the geminal electron-withdrawing groups serve as powerful acceptors.

Carbon-Carbon Bond Formation: In the presence of a Lewis acid catalyst, this compound can react with electron-rich aromatic compounds in a Friedel-Crafts-type reaction chemistryviews.org. The Lewis acid would coordinate to the carbonyl oxygen of the ester or the nitrogen of the nitrile, further polarizing the C-C bonds of the cyclobutane ring and making it more susceptible to nucleophilic attack by the arene. This would result in the formation of a γ-aryl substituted diester nitrile derivative.

Carbon-Heteroatom Bond Formation: Similarly, soft nucleophiles such as thiols and selenols can open the cyclobutane ring acs.orgchemistryviews.orgnih.gov. The reaction with a thiol, for instance, would lead to the formation of a γ-thio-substituted diester nitrile. This reaction proceeds via a nucleophilic attack of the thiolate on one of the carbons of the cyclobutane ring, leading to the cleavage of a C-C bond and the formation of a carbanion that is subsequently protonated.

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of the chemical transformations of this compound are intrinsically linked to its structure.

Thermodynamics: The primary thermodynamic driving force for the ring-opening reactions of this compound is the release of ring strain. The polymerization of cyclic monomers is governed by the Gibbs free energy of polymerization (ΔG_p), which is composed of enthalpic (ΔH_p) and entropic (ΔS_p) contributions (ΔG_p = ΔH_p - TΔS_p). For ring-opening polymerization, ΔH_p is largely determined by the ring strain and is generally negative (exothermic) wiley-vch.de. The entropy of polymerization (ΔS_p) is typically negative because the translational degrees of freedom are lost when a monomer is incorporated into a polymer chain wiley-vch.de. Therefore, for polymerization to be spontaneous (ΔG_p < 0), the enthalpic contribution must overcome the unfavorable entropic term. Given the significant ring strain of cyclobutane, the ring-opening polymerization of this compound is expected to be thermodynamically favorable github.ionsf.gov. However, the polymerization will have a ceiling temperature (T_c = ΔH_p / ΔS_p) above which the polymer will depolymerize back to the monomer wiley-vch.de.

Kinetics: The rate of the ring-opening reactions will depend on several factors, including the nature of the nucleophile/initiator, the solvent, and the temperature. The activation energy for the ring-opening of cyclobutane is influenced by the stability of the transition state. For anionic ring-opening polymerization, the transition state would involve the nucleophilic attack on a ring carbon and the simultaneous or subsequent cleavage of a C-C bond. The presence of the electron-withdrawing groups would lower the activation energy for nucleophilic attack. Theoretical studies on the unimolecular decomposition of cyclobutane indicate that the reaction proceeds through a biradical intermediate, and the activation energy is related to the energy required to break a C-C bond arxiv.orgresearchgate.net. For nucleophile-induced ring-opening, the reaction is likely to proceed through a lower energy pathway.

Intramolecular Cyclization and Rearrangement Mechanisms

Functionalized cyclobutanes can undergo a variety of intramolecular cyclization and rearrangement reactions, often driven by the release of ring strain or the formation of more stable products.

Intramolecular Cyclization: While less common for this specific substrate, under certain conditions, intramolecular reactions could be envisaged. For example, if the ethyl ester were to be hydrolyzed to a carboxylic acid and the nitrile group reduced to an amine, intramolecular cyclization could lead to the formation of a bicyclic lactam.

Rearrangement Mechanisms: Rearrangements are more plausible, particularly those involving ring expansion. If a carbocation were to be generated adjacent to the cyclobutane ring, a ring-expansion rearrangement to a more stable cyclopentyl cation would be highly favorable chemistrysteps.comstackexchange.commasterorganicchemistry.com. For example, if the ester group of this compound were to be reduced to a primary alcohol, treatment with a strong acid could lead to the formation of a carbocation and subsequent rearrangement to a cyclopentanone derivative. The driving force for this rearrangement is the relief of the approximately 26 kcal/mol of ring strain in the cyclobutane ring and the formation of the less strained cyclopentane ring (ring strain ~6 kcal/mol).

Derivatization and Complex Molecular Architecture Synthesis Utilizing Ethyl 1 Cyanocyclobutanecarboxylate

Functional Group Interconversions of the Cyano Moiety

The cyano group of ethyl 1-cyanocyclobutanecarboxylate is a key site for synthetic elaboration, offering pathways to amines, amides, and carboxylic acids. These transformations are fundamental for introducing new functionalities and extending the molecular framework.

Hydrolysis to Amides and Carboxylic Acids: The carbon-nitrogen triple bond of the nitrile can undergo hydrolysis under either acidic or basic conditions. libretexts.orgchemguide.co.uk Partial hydrolysis, typically under controlled acidic or basic conditions, yields the corresponding amide, 1-(carbamoyl)cyclobutanecarboxylate. More vigorous hydrolysis, achieved by heating under reflux with an aqueous acid (like HCl) or a base (like NaOH), cleaves the nitrile completely to a carboxylic acid. libretexts.orgopenstax.org

Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating attack by water. lumenlearning.com This process initially forms an amide, which is then further hydrolyzed to the dicarboxylic acid, 1-carboxycyclobutanecarboxylic acid, and an ammonium salt. chemguide.co.uk

Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com This reaction initially produces the salt of the carboxylic acid (e.g., sodium 1-cyano-cyclobutanecarboxylate) and ammonia. libretexts.org Subsequent acidification is necessary to obtain the free carboxylic acid. libretexts.org

Reduction to Primary Amines: The cyano group can be reduced to a primary amine, a highly valuable functional group for further derivatization. This transformation converts this compound into ethyl 1-(aminomethyl)cyclobutanecarboxylate. Powerful reducing agents are typically required for this conversion. Common methods include catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Palladium on carbon) or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄). youtube.com Reductive amination is another strategy where a ketone or aldehyde is reacted with an amine source. youtube.commasterorganicchemistry.com

Table 1: Key Transformations of the Cyano Group

| Starting Material | Reagents & Conditions | Product | Functional Group Formed |

|---|---|---|---|

| This compound | H₃O⁺, Heat | 1-Carboxycyclobutanecarboxylic acid ethyl ester | Carboxylic Acid |

| This compound | 1. NaOH, H₂O, Heat; 2. H₃O⁺ | 1-Carboxycyclobutanecarboxylic acid ethyl ester | Carboxylic Acid |

| This compound | 1. LiAlH₄, Et₂O; 2. H₂O | Ethyl 1-(aminomethyl)cyclobutanecarboxylate | Primary Amine |

| This compound | H₂, Pd/C, EtOH | Ethyl 1-(aminomethyl)cyclobutanecarboxylate | Primary Amine |

Chemical Modifications and Transformations of the Ester Functionality

The ethyl ester group provides another handle for synthetic modification, allowing for changes in the carboxylic acid derivative or its complete removal via reduction.

Hydrolysis to Carboxylic Acid: Similar to other esters, the ethyl ester of 1-cyanocyclobutanecarboxylate can be hydrolyzed to its corresponding carboxylic acid, 1-cyanocyclobutanecarboxylic acid. This reaction can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with an excess of water in the presence of a strong acid catalyst. chemguide.co.uklibretexts.org The products are the carboxylic acid and ethanol. libretexts.org

Alkaline hydrolysis , also known as saponification, is an irreversible process that involves heating the ester with a base like sodium hydroxide. libretexts.org The reaction yields the salt of the carboxylic acid (sodium 1-cyanocyclobutanecarboxylate) and ethanol. The free carboxylic acid can then be liberated by adding a strong acid. libretexts.org

Reduction to Alcohol: The ester group can be reduced to a primary alcohol, yielding (1-cyanocyclobutyl)methanol. This transformation requires strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄). The reaction effectively removes the carbonyl oxygen and converts the ester into a hydroxymethyl group.

Table 2: Key Transformations of the Ester Group

| Starting Material | Reagents & Conditions | Product | Functional Group Formed |

|---|---|---|---|

| This compound | H₃O⁺, Heat | 1-Cyanocyclobutanecarboxylic acid | Carboxylic Acid |

| This compound | 1. NaOH, H₂O, Heat; 2. H₃O⁺ | 1-Cyanocyclobutanecarboxylic acid | Carboxylic Acid |

| This compound | 1. LiAlH₄, Et₂O; 2. H₂O | (1-Cyanocyclobutyl)methanol | Primary Alcohol |

Stereoselective and Enantioselective Transformations of the Cyclobutane (B1203170) Ring

The direct stereoselective or enantioselective functionalization of the cyclobutane ring of this compound is not a widely documented area of its chemistry. The starting material is achiral and lacks pre-existing stereocenters or functional groups on the C2, C3, or C4 positions of the ring that would readily direct stereoselective reactions.

Research in stereoselective synthesis involving cyclobutanes often focuses on cycloaddition reactions to form the ring with a defined stereochemistry or on substrates that already possess other functional groups on the ring that can direct subsequent transformations. While general methods for the stereoselective synthesis of substituted cyclobutanes exist, specific applications originating from this compound are not prominently featured in available scientific literature. Future research may explore the derivatization of the cyano or ester groups into chiral auxiliaries to control stereoselective additions to the cyclobutane ring.

Synthesis of Spirocyclic and Fused-Ring Systems

The rigid, compact structure of the cyclobutane ring in this compound makes it an excellent core for the construction of spirocyclic and fused-ring systems. These structural motifs are of significant interest in medicinal chemistry and materials science.

A notable application is the use of this compound as a key intermediate in the synthesis of complex heterocyclic structures. For instance, it has been employed in the preparation of spiro[cyclobutane-1,7'-pyrimido[4,5-b] chemguide.co.ukchemicalbook.comdiazepine] derivatives. chemicalbook.com In this type of synthesis, the cyclobutane unit serves as the spirocyclic anchor, connecting two different ring systems at a single quaternary carbon atom. The synthesis of a specific derivative, 4-(9'-cyclopentyl-5'-methyl-6'-oxo-5',6',8',9'-tetrahydrospiro[cyclobutane-1,7'-pyrimido[4,5-b] chemguide.co.ukchemicalbook.comdiazepine]-2'-ylamino)-3-methoxybenzoic acid, explicitly lists this compound as a starting material. chemicalbook.com The reaction sequence leverages the unique 1,1-disubstituted nature of the cyclobutane to create the sterically demanding spiro junction, which is a common feature in many biologically active molecules.

While the synthesis of fused rings often involves "cut-and-sew" reactions of cyclobutanones, the use of this compound is primarily directed towards spirocyclic systems where the intact cyclobutane ring is a core structural element. nih.gov

Applications in Advanced Chemical Synthesis

Precursor in Pharmaceutical Intermediate Synthesis

The synthesis of novel and effective therapeutic agents often relies on the availability of unique molecular scaffolds. Ethyl 1-cyanocyclobutanecarboxylate serves as a crucial building block for creating the core structures of various pharmaceutical compounds.

This compound is instrumental in the multi-step synthesis of complex active pharmaceutical ingredients. It functions as a key intermediate, enabling the construction of intricate molecular frameworks. For instance, it is utilized in the synthesis of 4-(9-cyclopentyl-5'-methyl-6'-oxo-5',6',8',9'-tetrahydrospiro[cyclobutane-1,7'-pyrimido[4,5-b] nih.govbaranlab.orgdiazepine]-2'-ylamino)-3-methoxybenzoic acid, a complex molecule that is a potential API. The synthesis involves the reaction of this compound with other reagents to form the spiro[cyclobutane-1,7'-pyrimido[4,5-b] nih.govbaranlab.orgdiazepine] core, a key structural motif in certain therapeutic agents.

| Starting Material | Key Intermediate | Complex Molecule/Potential API |

| Ethyl cyanoacetate (B8463686) and 1,3-Dibromopropane (B121459) | This compound | 4-(9-cyclopentyl-5'-methyl-6'-oxo-5',6',8',9'-tetrahydrospiro[cyclobutane-1,7'-pyrimido[4,5-b] nih.govbaranlab.orgdiazepine]-2'-ylamino)-3-methoxybenzoic acid |

While direct synthesis of hydroxyl purine compounds from this compound is not extensively documented in publicly available literature, the chemistry of cyclobutane (B1203170) derivatives is relevant to the synthesis of purine and pyrimidine analogues. Research has demonstrated the coupling of cyclobutane derivatives with purine bases to create carbocyclic nucleoside analogues. These analogues, where the ribose sugar is replaced by a cyclobutane ring, are of interest in antiviral and anticancer research due to their potential for increased metabolic stability. The functional groups of this compound could theoretically be modified to create a suitable cyclobutane intermediate for such coupling reactions, although specific pathways are not detailed.

The incorporation of the cyclobutane moiety from this compound into larger molecules can significantly influence their therapeutic properties. The rigid, three-dimensional nature of the cyclobutane ring can impart conformational constraint, which is often a desirable feature in drug design as it can lead to higher binding affinity and selectivity for biological targets. The nitrile and ester groups of this compound provide reactive handles for further chemical transformations, allowing for its integration into a diverse range of therapeutically active molecules.

Utility in Agrochemicals Production and Crop Protection Chemistry

The development of novel and effective agrochemicals is crucial for modern agriculture. While specific, publicly documented examples of this compound's direct use in the synthesis of commercial agrochemicals are scarce, the inclusion of cyclobutane rings in pesticide and herbicide design is an area of active research. The unique structural features of cyclobutane derivatives can contribute to the biological activity and selectivity of crop protection agents. The functional groups present in this compound make it a potential precursor for the synthesis of more complex cyclobutane-containing molecules with potential applications in agrochemistry.

Contribution to Fine Chemicals Manufacturing

Fine chemicals are pure, single substances that are produced in limited quantities and are used as specialty chemicals in various industries. This compound's role as a versatile intermediate extends to the synthesis of these high-value products.

Application in Advanced Materials Development

Incorporation into Polymers Requiring Nitrile Functionality

This compound has been investigated as an experimental monomer for creating polymers through ring-opening polymerization (ROP). biosynth.com This process leverages the inherent strain of the cyclobutane ring to drive the formation of long polymer chains. The incorporation of this monomer introduces both the cyclobutane backbone and the pendant cyano-ester functionality into the resulting polymer.

The nitrile group is particularly valuable in polymer science. Polymers containing nitrile functionality, such as nitrile rubber (a copolymer of butadiene and acrylonitrile), are well-known for their excellent resistance to fuels, oils, and other chemicals. wikipedia.orgmasterorganicchemistry.com The inclusion of the nitrile group from this compound into a polymer backbone can be expected to enhance the material's chemical resistance, thermal stability, and polarity.

Research has shown that this compound can act as a monomer in reactions initiated by carbanions in the presence of a base, leading to the formation of anionic initiator molecules for polymerization. biosynth.com However, the polymerization process presents challenges. Studies have indicated that these ring-opening polymerizations can be nonquantitative and may require elevated temperatures, sometimes as high as 110°C. biosynth.com Furthermore, some attempted anionic polymerizations of this compound have been unsuccessful under certain conditions, as the initiating nucleophile preferentially attacked the ester group rather than facilitating the desired ring-opening of the cyclobutane methylene (B1212753) group. researchgate.net

| Parameter | Details |

| Polymerization Type | Experimental Ring-Opening Polymerization (ROP) biosynth.com |

| Initiation Method | Anionic, using carbanions in the presence of a base biosynth.com |

| Reaction Conditions | May require high temperatures (up to 110°C) biosynth.com |

| Observed Challenges | Reactions can be nonquantitative; initiators may attack the ester group instead of the ring biosynth.comresearchgate.net |

Development of Coatings, Adhesives, and Specialized Industrial Materials

While direct applications of this compound in commercial coatings and adhesives are not widely documented, its chemical structure is analogous to monomers used in high-performance adhesives. For instance, alkyl-2-cyanoacrylates are renowned for their rapid polymerization and strong bonding capabilities, forming the basis of "super glue". researchgate.net This reactivity is driven by the presence of strong electron-withdrawing groups—the nitrile and ester groups—which activate the molecule for anionic polymerization initiated by weak bases like moisture. researchgate.net

The dual functionality of this compound offers potential advantages in the formulation of specialized industrial materials:

Adhesion Promotion: The polar nitrile group can improve adhesion to various substrates through dipole-dipole interactions, making it a potentially valuable component in adhesive and coating formulations.

Chemical Resistance: As in polymers, the nitrile functionality can impart resistance to oils, solvents, and other chemicals in cured coatings and adhesives.

Cross-linking and Modification: The ester group provides a reactive site for further chemical modifications, such as hydrolysis to a carboxylic acid or transesterification, allowing for the development of cross-linked networks in coatings or for grafting onto other polymer backbones.

Emerging Applications in Renewable Energy Solutions and Bio-based Chemistry

The field of bio-based chemistry aims to develop sustainable processes for producing chemicals and materials from renewable biomass rather than from petrochemical feedstocks. nih.gov In this context, the potential application of this compound is an emerging area of interest, contingent on the development of green synthetic pathways.

Currently, the production of this compound relies on conventional chemical synthesis. chemicalbook.com However, its integration into a bio-based economy could be envisioned through several routes:

Synthesis from Bio-derived Precursors: Future research could focus on developing synthetic pathways to this compound from platform chemicals derived from biomass, such as bio-ethanol and other building blocks produced through fermentation or catalytic conversion of sugars and lignocellulose.

Enzymatic Polymerization: There is a growing trend toward using enzymes for polymerization processes as a green alternative to traditional chemical catalysts. nih.gov Biocatalysis, particularly using enzymes like lipases, can facilitate ring-opening polymerizations under mild conditions. nih.gov This approach could potentially be adapted for the polymerization of cyclobutane-based monomers like this compound, reducing the environmental impact of polymer production.

While the direct use of this compound in renewable energy generation is not established, its role in creating durable, chemically-resistant polymers and materials could have indirect benefits. Such advanced materials are critical for applications in renewable energy infrastructure, including durable coatings for wind turbines, seals for biofuel reactors, or components in energy storage devices that require high chemical stability.

Computational and Theoretical Studies on Ethyl 1 Cyanocyclobutanecarboxylate

Quantum Chemical Calculations for Electronic Structure and Energetics

These calculations can determine key energetic parameters, providing a quantitative measure of the molecule's stability and the strain inherent in the cyclobutane (B1203170) ring. The presence of both an electron-withdrawing cyano group and an ester group on the same carbon atom creates a unique electronic environment that significantly influences the molecule's reactivity.

Table 1: Calculated Electronic Properties of Ethyl 1-Cyanocyclobutanecarboxylate

| Property | Calculated Value | Method |

| Dipole Moment | Inquire for specific value | DFT (B3LYP/6-31G) |

| HOMO Energy | Inquire for specific value | DFT (B3LYP/6-31G) |

| LUMO Energy | Inquire for specific value | DFT (B3LYP/6-31G) |

| HOMO-LUMO Gap | Inquire for specific value | DFT (B3LYP/6-31G) |

Note: Specific values are dependent on the computational method and basis set used and require dedicated calculations to be determined.

Molecular Dynamics Simulations of Reactivity and Conformational Space

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a view into the dynamic behavior of this compound. These simulations model the movement of atoms over time, providing insights into the conformational flexibility of the cyclobutane ring and the ethyl ester chain. The puckering of the cyclobutane ring is a key conformational feature that can be explored through MD simulations, revealing the energy barriers between different puckered states.

Furthermore, MD simulations can be used to study the molecule's behavior in different solvent environments, which is crucial for understanding its reactivity in solution-phase reactions. By simulating the interactions between the solute and solvent molecules, one can gain a deeper understanding of how the solvent influences the conformational preferences and reactivity of the compound.

Computational Modeling of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. For this compound, this involves modeling the pathways of its various potential reactions, such as hydrolysis of the ester, reactions of the cyano group, or ring-opening reactions. By calculating the potential energy surface for a given reaction, chemists can identify the transition states, which are the highest energy points along the reaction coordinate.

The structure and energy of the transition state are critical for determining the rate of a reaction. Computational modeling allows for the detailed characterization of these transient species, which are often difficult or impossible to observe experimentally. This information is invaluable for predicting reaction outcomes and for designing new synthetic routes. For instance, in reactions where multiple products are possible, computational modeling can help predict which product will be favored by comparing the energies of the different transition states.

Structure-Reactivity and Structure-Selectivity Relationship Analysis

The relationship between a molecule's structure and its reactivity or selectivity is a cornerstone of organic chemistry. Computational studies on this compound can provide a quantitative basis for these relationships. By systematically modifying the structure of the molecule in silico (e.g., by changing substituents) and calculating the effect on reaction barriers, a clear picture of structure-reactivity trends can be established.

Moreover, computational analysis can shed light on the origins of stereoselectivity in reactions involving this compound. For reactions that create new stereocenters, it is possible to model the different diastereomeric transition states and determine which pathway is energetically favored. This type of analysis is crucial for developing enantioselective or diastereoselective synthetic methods. The application of external electric fields has been explored as a way to control reactivity and selectivity in chemical reactions, a concept that could be computationally modeled for this specific molecule. rsc.org

Advanced Analytical Methodologies for Characterization and Purity Assessment in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of ethyl 1-cyanocyclobutanecarboxylate. Both ¹H NMR and ¹³C NMR are utilized to provide a comprehensive picture of the molecule's framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The ethyl group protons typically appear as a triplet and a quartet. The cyclobutane (B1203170) ring protons exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms. docbrown.info For this compound, distinct peaks are expected for the carbonyl carbon of the ester, the quaternary carbon attached to the cyano group, the carbons of the cyclobutane ring, the methylene (B1212753) and methyl carbons of the ethyl group, and the carbon of the nitrile group. docbrown.infodocbrown.info The chemical shifts of these carbons are influenced by their electronic environments. For example, the carbonyl carbon and the nitrile carbon are significantly downfield due to the deshielding effect of the electronegative oxygen and nitrogen atoms, respectively.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the assignment of the ¹³C NMR signals and confirming the structure of the cyclobutane ring and the ethyl ester group.

Below is a table summarizing the expected NMR data for this compound.

Table 1: Predicted NMR Data for this compound

| Technique | Assignment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | -CH₂- (ethyl) | ~4.2 | Quartet |

| -CH₃ (ethyl) | ~1.3 | Triplet | |

| Cyclobutane protons | 2.0 - 2.8 | Multiplet | |

| ¹³C NMR | C=O (ester) | ~170 | Singlet |

| -C≡N (nitrile) | ~120 | Singlet | |

| -C-CN (quaternary) | ~40 | Singlet | |

| -CH₂- (ethyl) | ~62 | Singlet | |

| -CH₂- (cyclobutane) | 25 - 35 | Singlet |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and confirm the molecular formula of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition.

When subjected to ionization in a mass spectrometer, this compound will produce a molecular ion peak (M⁺). libretexts.org The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and rearrangements like the McLafferty rearrangement. libretexts.orgmiamioh.edu For this compound, key fragmentation patterns would involve the cleavage of the ethyl group, loss of the cyano group, and fragmentation of the cyclobutane ring. libretexts.org The analysis of these fragments helps to piece together the structure of the original molecule. youtube.comyoutube.com

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is particularly useful as it combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.netphytopharmajournal.comjmchemsci.com It allows for the separation of this compound from any impurities before it enters the mass spectrometer for analysis. researchgate.net This is crucial for both qualitative identification and quantitative purity assessment. core.ac.uk

Chromatographic Methods (e.g., GC, HPLC) for Purity Determination and Separation

Chromatographic techniques are essential for determining the purity of this compound and for its separation from reaction byproducts and starting materials.

Gas Chromatography (GC): GC is a primary method for assessing the purity of volatile compounds like this compound. e3s-conferences.org A sample is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase. wpmucdn.com The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a standard. youtube.com The area under the peak in the chromatogram is proportional to the amount of the compound, allowing for quantitative purity analysis. youtube.com Different types of detectors can be used, such as a Flame Ionization Detector (FID) or a mass spectrometer (in GC-MS). researchgate.nete3s-conferences.org

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used for the purity analysis of this compound. It is particularly useful for less volatile or thermally sensitive compounds. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation mechanism can be based on polarity (normal-phase or reversed-phase), ion exchange, or size exclusion. A detector, such as a UV-Vis detector, measures the absorbance of the eluting components, and the resulting chromatogram allows for quantification of purity.

Future Research Directions and Unmet Challenges

Development of Highly Selective and Efficient Catalytic Systems

The current reported synthesis of ethyl 1-cyanocyclobutanecarboxylate involves the reaction of ethyl cyanoacetate (B8463686) with 1,3-dibromopropane (B121459) using a strong base like sodium ethoxide. Current time information in Jakarta, ID. This classical approach, while effective, presents opportunities for the development of more advanced and efficient catalytic systems. Future research should focus on methodologies that offer improved yield, selectivity, and milder reaction conditions.

A significant challenge lies in the development of catalytic systems that can achieve the synthesis of this compound with high efficiency and selectivity. The exploration of phase-transfer catalysis (PTC) could offer a viable alternative to homogeneous reactions, potentially simplifying product isolation and reducing solvent waste. Additionally, the application of organocatalysis, which has seen success in the synthesis of other complex cyclic systems, could provide a metal-free and environmentally benign route to this molecule.

| Catalytic System | Potential Advantages | Research Focus |

| Phase-Transfer Catalysis | Simplified workup, reduced solvent usage, potential for continuous flow processes. | Screening of various phase-transfer catalysts, optimization of reaction conditions (temperature, solvent, base). |

| Organocatalysis | Metal-free, environmentally friendly, potential for asymmetric synthesis. | Design and screening of chiral organocatalysts for enantioselective synthesis, mechanistic studies. |

| Biocatalysis | High selectivity, mild reaction conditions, sustainable approach. | Identification or engineering of enzymes capable of catalyzing the cyclization reaction. |

Expansion of Derivatization Chemistry for Biologically Relevant Scaffolds

The presence of two versatile functional groups, a nitrile and an ester, on a strained cyclobutane (B1203170) ring makes this compound an attractive starting material for the synthesis of more complex and potentially biologically active molecules. The expansion of its derivatization chemistry is a crucial area for future research.

A primary challenge is to selectively transform one functional group while leaving the other intact. This would allow for the stepwise construction of diverse molecular architectures. For instance, the hydrolysis of the ester to a carboxylic acid, followed by amide coupling, could lead to a variety of novel compounds. Alternatively, the reduction or transformation of the nitrile group could provide access to amines or other nitrogen-containing heterocycles. A particularly promising avenue is the use of this compound in the synthesis of spirocyclic systems, which are prevalent in many natural products and pharmaceuticals.

| Derivatization Strategy | Potential Products | Biological Relevance |

| Selective Ester Hydrolysis | 1-Cyanocyclobutanecarboxylic acid | Precursor for amides, peptides, and other acid derivatives with potential therapeutic applications. |

| Nitrile Group Transformation | 1-(Aminomethyl)cyclobutanecarboxylates | Building blocks for peptidomimetics and other nitrogen-containing bioactive molecules. |

| Spirocycle Synthesis | Spiro-heterocycles, spiro-carbocycles | Core structures in numerous natural products and drugs, offering unique three-dimensional diversity. |

Deeper Elucidation of Mechanistic Anomalies in Polymerization Reactions

This compound is a potential monomer for ring-opening polymerization (ROP), which could lead to novel polymer structures with unique properties. The strain of the cyclobutane ring, combined with the electronic effects of the cyano and ester groups, may lead to interesting and potentially anomalous polymerization behavior.

A significant unmet challenge is the detailed mechanistic study of its polymerization. Both anionic and cationic initiation methods could be explored. It is plausible that side reactions, such as chain transfer or backbiting, could occur, leading to polymers with unexpected architectures. For instance, the anionic polymerization of related monomers like ethyl 1-cyanocyclopropanecarboxylate has been studied, but the larger and more flexible cyclobutane ring in the title compound may exhibit different reactivity. A thorough investigation using advanced analytical techniques, such as in-situ NMR and mass spectrometry, coupled with computational modeling, would be necessary to understand the intricacies of the polymerization process.

Exploration of Novel Applications in Interdisciplinary Fields

Beyond its potential in synthetic and polymer chemistry, the unique properties of this compound and its derivatives could be harnessed in various interdisciplinary fields. The compact and rigid cyclobutane core, combined with the polar functional groups, could impart interesting properties to materials and biological probes.

The exploration of novel applications remains a key challenge. For example, polymers derived from this monomer could be investigated for their biocompatibility and potential use in biomedical devices or drug delivery systems. The nitrile group could also be utilized for surface functionalization of materials, or as a component in the design of novel sensors. The development of these applications will require collaboration between chemists, materials scientists, and biologists.

| Interdisciplinary Field | Potential Application | Key Properties to Investigate |

| Materials Science | Specialty polymers, functional coatings | Thermal stability, mechanical properties, refractive index, surface energy. |

| Biomedical Engineering | Biocompatible materials, drug delivery vehicles | Biocompatibility, biodegradability, drug loading and release profiles. |

| Sensor Technology | Chemical sensors | Changes in optical or electronic properties upon interaction with analytes. |

Addressing Challenges in Sustainable Synthesis and Waste Reduction

The principles of green chemistry should be a guiding factor in the future development of the chemistry of this compound. The classical synthesis involves the use of stoichiometric amounts of a strong base and halogenated starting materials, which can generate significant waste.

A major challenge is to develop more sustainable synthetic routes that minimize waste and the use of hazardous reagents. The implementation of catalytic systems, as discussed in section 8.1, would be a significant step in this direction. Furthermore, the exploration of flow chemistry for the synthesis of this compound could offer advantages in terms of safety, efficiency, and scalability. The development of methods for the recycling of reagents and solvents would also contribute to a more sustainable process. A comprehensive life cycle assessment of the synthesis would be beneficial in identifying areas for improvement and guiding the development of greener alternatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.